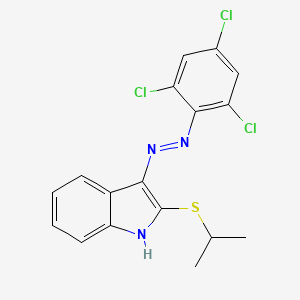

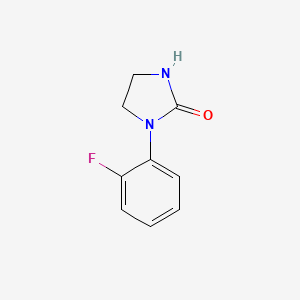

2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules . The compound also contains a hydrazone group, which is often used in organic synthesis due to its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been explored in the context of palladium-catalyzed preparation methods for indoles, specifically through the Fischer Indole Synthesis. This method enables the creation of N-aryl benzophenone hydrazones and their subsequent conversion to indoles, a class to which our compound of interest belongs (Wagaw, Yang, & Buchwald, 1999).

Applications in Biological Research

- Some derivatives of 2,4,6-trichlorophenyl hydrazones, which include compounds like our focus compound, have shown significant antiglycation activity. This activity is crucial in the prevention of protein glycation, an important factor in aging and diabetes-related complications (Khan et al., 2011).

Catalysis and Chemical Reactions

- The compound is relevant in Rhodium(III)-catalyzed C-H activation and indole synthesis, where hydrazone functions as a directing group. This represents a scalable approach to access unprotected indoles, which are important in various chemical syntheses (Zheng & Hua, 2014).

Other Chemical Transformations

- The compound or its derivatives may be involved in reactions such as the one-pot hydrazone formation/Fischer indolization to create 3H-indolium derivatives, showcasing its versatility in synthesizing complex organic structures (Zimmermann, 2000).

Antibacterial Applications

- Certain derivatives, like those synthesized from the condensation of related hydrazones, exhibit antibacterial properties against various bacteria, demonstrating the compound's potential in medical and pharmacological research (Mishra, Mohanta, & Behera, 2022).

Properties

IUPAC Name |

(2-propan-2-ylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3N3S/c1-9(2)24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)7-10(18)8-13(16)20/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAOCVVTSXOAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147646 |

Source

|

| Record name | 2-[(1-Methylethyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478042-26-1 |

Source

|

| Record name | 2-[(1-Methylethyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)